2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-3-5-13-10-15(23)20-18(19-13)26-11-16-21-17(22-25-16)12-6-8-14(9-7-12)24-4-2/h6-10H,3-5,11H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOAUUDFTRQVHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol is a heterocyclic derivative that incorporates both oxadiazole and pyrimidine moieties. These structural features are known to confer significant biological activities, making such compounds of interest in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the oxadiazole ring is particularly noteworthy due to its established roles in various biological activities, including anticancer and antimicrobial effects.
| Property | Value |
|---|---|
| Molecular Weight | 366.46 g/mol |
| LogP (Partition Coefficient) | 4.353 |
| Water Solubility | Low (-4.26) |
| Polar Surface Area | 62.388 Ų |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, research indicates that derivatives containing the oxadiazole ring can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .
Case Study: In Vitro Analysis
A study conducted on a series of oxadiazole derivatives demonstrated that modifications to the oxadiazole ring significantly affected their cytotoxicity against human cancer cell lines. The compound exhibited an IC50 value in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as a lead compound for further development .
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial properties as well. Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Table: Antimicrobial Activity Profile
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Mycobacterium tuberculosis | 0.25 µg/mL |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Enzymatic Activity : The presence of the oxadiazole moiety allows for interactions with various enzymes involved in cellular processes.
- Induction of Apoptosis : Studies suggest that the compound can activate caspases, leading to programmed cell death in cancer cells.
- Antibacterial Mechanism : The sulfanyl group may play a crucial role in disrupting bacterial cell wall synthesis.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes and critical parameters for synthesizing this compound?
- Methodological Answer : The synthesis involves multi-step reactions, starting with precursor functionalization (e.g., oxadiazole ring formation) followed by sulfanyl and pyrimidinol coupling. Key steps include:
- Temperature control (e.g., 60–80°C for cyclization) and pH adjustment (neutral to mildly basic) to optimize intermediate stability .
- Use of catalysts like potassium carbonate or sodium hydride to facilitate nucleophilic substitutions .
- Solvent selection (e.g., DMF or ethanol) to balance reactivity and solubility .
- Validation : Monitor reaction progress via TLC and confirm final structure using H/C NMR and IR spectroscopy .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks for the oxadiazole (δ 8.2–8.5 ppm), sulfanyl-CH (δ 3.8–4.2 ppm), and pyrimidinol hydroxyl (δ 10–12 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (328.4 g/mol) via high-resolution MS .
- HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or oxidoreductases using fluorometric/colorimetric substrates (e.g., ATPase activity) .
- Antimicrobial Screening : Use microdilution assays (MIC/MBC) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity?
- Methodological Answer :
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model frontier orbitals (HOMO/LUMO) and charge distribution .
- Applications : Predict nucleophilic/electrophilic sites for derivatization or binding interactions .
- Validation : Compare computed IR spectra with experimental data to refine computational models .
Q. How to resolve contradictions in structure-activity relationships (SAR) among structural analogs?
- Methodological Answer :
- Comparative SAR Table :
| Compound Variation | Biological Activity Shift | Key Structural Influence | Reference |
|---|---|---|---|
| 4-Ethoxyphenyl → 4-Bromophenyl | Reduced antimicrobial activity | Electron-withdrawing group effect | |
| Propyl → Methyl substitution | Increased cytotoxicity | Steric hindrance reduction | |
| Sulfanyl-CH → CH | Loss of enzyme inhibition | Disrupted hydrogen bonding |
- Mechanistic Studies : Use molecular docking to map binding poses with target proteins (e.g., COX-2) .
Q. What experimental frameworks assess environmental fate and ecological risks?
- Methodological Answer :
- Environmental Partitioning : Measure log (octanol-water) to predict bioaccumulation .
- Degradation Studies : Perform hydrolysis/photolysis under simulated environmental conditions (pH 5–9, UV exposure) .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (48-h LC) and algal growth inhibition assays .
Q. How can Design of Experiments (DoE) optimize reaction scalability?
- Methodological Answer :
- Factors : Temperature, catalyst loading, solvent volume .
- Response Surface Methodology (RSM) : Maximize yield while minimizing byproducts .
- Validation : Pilot-scale runs (1–5 L batches) with in-line FTIR for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
